molecular formula C19H41NO3S B014214 3-(N,N-Dimethylmyristylammonio)propanesulfonate CAS No. 14933-09-6

3-(N,N-Dimethylmyristylammonio)propanesulfonate

Cat. No.: B014214
CAS No.: 14933-09-6
M. Wt: 363.6 g/mol
InChI Key: BHATUINFZWUDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is a synthetic zwitterionic detergent. Unlike other amphoteric surfactants, it retains its zwitterionic character over a wide pH range. This property is attributed to the presence of both a strongly basic quaternary ammonium ion and an acidic sulfonate ion of equal strength . This ionic balance prevents irreversible binding of the detergent to either anionic or cationic compounds .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate involves the reaction of tetradecylamine with 1,3-propanesultone in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or chloroform, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified using large-scale recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halogenated derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is unique due to its longer alkyl chain, which enhances its ability to solubilize hydrophobic molecules and form stable micelles. This makes it particularly useful in applications requiring the solubilization of membrane proteins and other hydrophobic compounds .

Properties

IUPAC Name

3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2,3)18-16-19-24(21,22)23/h4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHATUINFZWUDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074538
Record name N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14933-09-6
Record name Zwittergent 3-14
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14933-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zwittergent 3-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl(3-sulphonatopropyl)tetradecylammonium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sulfobetaine 14
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88XSY3J2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(N,N-Dimethylmyristylammonio)propanesulfonate
Reactant of Route 2
Reactant of Route 2
3-(N,N-Dimethylmyristylammonio)propanesulfonate
Reactant of Route 3
3-(N,N-Dimethylmyristylammonio)propanesulfonate
Reactant of Route 4
3-(N,N-Dimethylmyristylammonio)propanesulfonate
Reactant of Route 5
3-(N,N-Dimethylmyristylammonio)propanesulfonate
Customer
Q & A

A: Zwittergent 3-14 effectively solubilizes membrane proteins by disrupting lipid bilayers and coating hydrophobic regions of the proteins. This prevents aggregation and maintains protein solubility. [, , ]

A: While Zwittergent 3-14 is considered relatively mild, its effect on protein activity is case-dependent. Some studies show retention of activity in solubilized proteins [, , , ], while others report alterations in enzyme kinetics [, ].

A: Yes, Zwittergent 3-14-solubilized proteins can be reconstituted into proteoliposomes, enabling functional studies of membrane proteins in a controlled environment. []

A: The molecular formula of Zwittergent 3-14 is C19H41NO3S. It has a molecular weight of 363.6 g/mol. []

A: Zwittergent 3-14 is advantageous due to its non-denaturing properties and compatibility with various chromatographic techniques, including ion exchange and gel filtration. [, , ]

A: Yes, Zwittergent 3-14 can be used in refolding protocols for recombinant proteins initially expressed as inclusion bodies. [, ]

ANone: Zwittergent 3-14 is not known to have intrinsic catalytic activity. It is primarily used as a solubilizing agent for membrane proteins and in refolding protocols.

A: Studies on Surfactin/betaine/PAM mixtures indicate that the length of the alkyl chain in betaines significantly impacts their interaction with the polymer. []

ANone: Zwittergent 3-14 is generally stable in solution, but specific information regarding its stability under various conditions was not found in the provided papers.

ANone: The provided research focuses on the biochemical and biophysical applications of Zwittergent 3-14. Information regarding its pharmacological properties, toxicity, and related aspects was not found within these papers.

A: Several alternatives exist, including other zwitterionic detergents (e.g., CHAPS), non-ionic detergents (e.g., Triton X-100, octylglucoside), and anionic detergents (e.g., deoxycholate). The choice of detergent depends on the specific application and target protein. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.